JNJ-38877605-d1

MET inhibitor toxicology species‑specific metabolism

MET inhibitor R&D is constrained by class-wide AOX-1-mediated 'de-hinging' metabolism that produces insoluble, renally toxic metabolites, forcing high daily doses and causing ≥68% peripheral edema with approved agents. JNJ-38877605-d1 (DO-2) directly resolves this: • Deuteration at the metabolic hotspot blocks M3 formation, eliminating the renal toxicity that halted the parent compound's clinical development • Achieves complete tumor regression at 3 mg/kg with only 5% all-grade peripheral edema vs. 68-82% for comparator MET inhibitors • Brain-penetrant (Kp,uu,brain = 0.3); forms an ideal matched probe pair with JNJ-38877605 for AOX-1 mechanistic studies • Validated UPLC-MS/MS method available for simultaneous quantification of DO-2, DO-5, and M3 in human plasma

Molecular Formula C19H13F2N7
Molecular Weight 378.4 g/mol
Cat. No. B12366438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-38877605-d1
Molecular FormulaC19H13F2N7
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2
InChIInChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3/i8D
InChIKeyJRWCBEOAFGHNNU-BNEYPBHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ-38877605-d1 (DO-2): A Deuterated MET Kinase Inhibitor Engineered to Overcome Metabolic Liability


JNJ-38877605-d1, also designated compound DO-2, is a deuterated analogue of the ATP-competitive small-molecule MET kinase inhibitor JNJ-38877605. The parent molecule JNJ-38877605 demonstrated potent target engagement (c-Met IC₅₀ = 4 nM) and >600-fold selectivity over a panel of 200 tyrosine and serine‑threonine kinases, but its clinical development was terminated because rapid, human‑specific metabolism by aldehyde oxidase 1 (AOX-1) produced an insoluble inactive metabolite (M3) that drove renal toxicity [1]. Deuteration at the metabolic hotspot harnesses the kinetic deuterium isotope effect to suppress AOX-1‑mediated conversion without altering pharmacophore binding, thereby retaining the intrinsic kinase inhibition of the parent scaffold while circumventing the metabolic pathway that halted its progression [2].

Why Non‑Deuterated MET Inhibitors Cannot Substitute for JNJ-38877605-d1


Generic substitution within the MET inhibitor class is confounded by a metabolic vulnerability unique to Type Ib scaffolds. First‑generation agents such as JNJ-38877605 and second‑generation approved drugs (capmatinib, tepotinib, savolitinib) all undergo ‘de‑hinging’ metabolism that generates inactive circulating metabolites, necessitating daily doses of 450–800 mg to sustain therapeutically effective plasma levels [1]. These high exposures are strongly associated with peripheral edema (≥68% all‑grade in pivotal trials) and other off‑target toxicities that force dose interruptions and undermine clinical benefit [1]. The deuterated analogue DO‑2 was explicitly designed to break this class‑wide relationship between metabolic clearance, high‑dose requirement, and tolerability burden, meaning that the non‑deuterated parent compound or an alternative Type Ib inhibitor cannot replicate its exposure‑toxicity decoupling [2].

Quantitative Differentiation of JNJ-38877605-d1 Versus Parent Compound and Approved MET Inhibitors


Elimination of Renal Toxicity Observed with the Parent Compound JNJ‑38877605

In IND‑enabling toxicology studies conducted in rabbits (the most metabolically relevant species for AOX-1 activity), JNJ‑38877605 produced clear renal effects at pharmacologically active exposures. In contrast, DO‑2 at efficacious exposure levels showed no renal findings, demonstrating that deuteration successfully uncouples target inhibition from the AOX-1‑driven insoluble metabolite pathway responsible for the parent compound’s nephrotoxicity [1]. The rabbit 28‑day GLP study established the NOAEL for DO‑2 at 40 mg/kg/day (Cmax 5 023 ng/mL; AUC 9 434 ng·h/mL), further confirming a wide safety margin [2].

MET inhibitor toxicology species‑specific metabolism

Suppression of Inactive Metabolite M3 Formation via Deuterium Isotope Effect

The parent compound JNJ‑38877605 is rapidly oxidized by human aldehyde oxidase 1 (AOX-1) to the insoluble, inactive metabolite M3, a transformation that limited clinical exposure and drove renal precipitation [1]. DO‑2 incorporates a deuterium atom at the metabolic hotspot, exploiting the kinetic deuterium isotope effect to slow AOX-1‑mediated C–H bond cleavage [2]. A validated UPLC‑MS/MS assay quantified DO‑2, its active metabolite DO‑5, and M3 in human plasma, confirming that deuteration substantially reduces M3 formation relative to what was observed with the non‑deuterated parent in earlier clinical pharmacokinetic reports [3].

drug metabolism aldehyde oxidase deuterated drug

Markedly Lower Peripheral Edema Rate Compared to Approved MET Inhibitors

Across Phase I dose escalation in 29 patients with advanced solid tumors, DO‑2 produced only one case of grade 1 peripheral edema (5%), with no grade ≥2 events [1]. This contrasts sharply with published pivotal‑trial data for approved Type Ib MET inhibitors: capmatinib 68% all‑grade peripheral edema (13% grade 3/4), tepotinib 70% (13% grade 3/4), and savolitinib 82% (17% grade 3/4) [2]. The near‑absence of this class‑defining toxicity at clinically active doses is a direct consequence of deuteration‑mediated reduction in circulating inactive de‑hinged metabolites [1].

clinical safety peripheral edema MET exon 14 skipping

Potency and Kinase Selectivity Profile Comparable to or Exceeding the Parent Compound

DO‑2 binds to recombinant wild‑type MET kinase with a Kd of 0.2 nM and is >3 000‑fold selective over a panel of >450 kinases tested, with the next highest affinity target (PIP5K2C) showing a Kd of 650 nM [1]. Against clinically relevant MET mutants, DO‑2 retained high affinity: Kd = 1.4 nM for MET D1246N and Kd = 4.4 nM for MET Y1230C [1]. By comparison, the parent compound JNJ‑38877605 was reported to inhibit c‑Met with an IC₅₀ of 4 nM and 600‑fold selectivity over 200 kinases . While the assay formats differ (Kd vs IC₅₀), the data indicate that DO‑2 maintains or exceeds the potency and selectivity window of the parent scaffold, confirming that deuteration did not compromise target engagement [1].

kinase binding affinity selectivity Kd

Clinically Effective Once‑Daily Dosing at a Fraction of the Dose of Approved Competitors

DO‑2 achieves efficacious plasma exposures (AUC₀₋₂₄ >1 000 ng·h/mL; time‑over‑threshold >160 ng/mL) with a once‑daily oral dose of 60 mg [1]. This stands in contrast to approved Type Ib MET inhibitors that require 450–800 mg daily to achieve therapeutic drug levels [2]. The reduced dose requirement is a direct consequence of suppressed first‑pass AOX-1 metabolism, which increases the fraction of absorbed dose that reaches systemic circulation as active parent drug [2]. In the Phase I evaluable population of MET exon 14 skip‑mutant NSCLC patients reaching efficacious exposures, DO‑2 delivered a 100% disease control rate and tumor shrinkage in 100% of patients (10/10) [1].

pharmacokinetics dose optimization clinical efficacy

Brain Penetration Superior to Most Marketed Tyrosine Kinase Inhibitors

In rodent models, DO‑2 demonstrates a mean Kp,uu,brain of 0.3, indicating that ~30% of the unbound plasma concentration partitions across the blood‑brain barrier [1]. This value exceeds the commonly applied CNS‑penetrance threshold of Kp,uu,brain ≥0.3 and is higher than the reported Kp,uu,brain values for most marketed or late‑stage tyrosine kinase inhibitors [1]. Preclinically, DO‑2 achieved complete and sustained regression of well‑established (~300 mm³) MET exon 14‑driven intracranial xenografts at a once‑daily oral dose of 3 mg/kg, confirming that the free brain concentrations are sufficient for robust target engagement [2].

brain penetration Kp,uu,brain blood‑brain barrier

High‑Value Application Scenarios for JNJ-38877605-d1 (DO‑2) in Research and Pre‑clinical Procurement


AOX-1 Metabolic Liability Studies and Deuterium Isotope Effect Investigation

JNJ‑38877605‑d1 paired with its non‑deuterated parent JNJ‑38877605 constitutes an ideal matched chemical probe set for dissecting the contribution of AOX‑1‑mediated metabolism to pharmacokinetic and toxicological outcomes. Researchers can quantify M3 formation in human hepatocytes or S9 fractions using the validated UPLC‑MS/MS method (linear range 1–1000 ng/mL for DO‑2, 2–2000 ng/mL for M3) [1]. This enables direct attribution of PK/tox differences to deuteration of a single metabolic soft spot, providing a clean experimental system for studying the kinetic deuterium isotope effect in drug metabolism [2].

In Vivo MET-Dependent Tumor Xenograft Studies Requiring Favorable Therapeutic Index

For preclinical efficacy studies in MET‑amplified or MET exon 14 skipping models, DO‑2 offers a minimum effective dose of 0.16 mg/kg and complete tumor regression at 3 mg/kg without the renal toxicity that confined the parent compound [1]. The compound’s brain penetration (Kp,uu,brain = 0.3) additionally supports intracranial xenograft studies where CNS‑exposed MET inhibition is required, a feature not shared by most approved MET inhibitors [2].

Safety Pharmacology and Toxicology Studies Focused on Edema‑Minimized MET Inhibition

Because DO‑2 has demonstrated a 5% all‑grade peripheral edema rate versus 68–82% for comparator MET inhibitors [1], it serves as a reference compound for investigating the mechanistic link between circulating de‑hinged metabolites and on‑target vascular toxicity. Procurement of DO‑2 enables side‑by‑side toxicology protocols with capmatinib or tepotinib to validate the hypothesis that continuous 24/7 MET inhibition—rather than intermittent target engagement—is the primary driver of class‑effect edema [2].

Clinical‑Translational Pharmacokinetic Modeling and Bioanalytical Method Development

The availability of a fully validated UPLC‑MS/MS method for simultaneous quantification of DO‑2, its active metabolite DO‑5, and the inactive metabolite M3 in human plasma [1] makes this compound a practical tool for laboratories building PK/PD models of deuterated drugs. The clinical PK dataset from the Phase I study (60 mg QD achieving AUC₀₋₂₄ >1 000 ng·h/mL) provides a benchmark for in vitro‑to‑in vivo extrapolation (IVIVE) exercises and physiologically based pharmacokinetic (PBPK) model verification [2].

Technical Documentation Hub

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